molecular formula C15H12N2OS B8017257 2-(1,2-dihydroacenaphthylen-5-ylamino)-1,3-thiazol-4-one

2-(1,2-dihydroacenaphthylen-5-ylamino)-1,3-thiazol-4-one

Cat. No.: B8017257
M. Wt: 268.3 g/mol
InChI Key: KHZWULPMKDYXAG-UHFFFAOYSA-N
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Description

2-(1,2-dihydroacenaphthylen-5-ylamino)-1,3-thiazol-4-one is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dihydroacenaphthylen-5-ylamino)-1,3-thiazol-4-one involves specific reaction conditions and reagents. The preparation methods typically include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dihydroacenaphthylen-5-ylamino)-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

The reactions involving this compound often use reagents such as:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

2-(1,2-dihydroacenaphthylen-5-ylamino)-1,3-thiazol-4-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1,2-dihydroacenaphthylen-5-ylamino)-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound acts by:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Modulating Pathways: The compound influences various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

2-(1,2-dihydroacenaphthylen-5-ylamino)-1,3-thiazol-4-one can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific molecular structure and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its importance in the field of chemistry and beyond.

Properties

IUPAC Name

2-(1,2-dihydroacenaphthylen-5-ylamino)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-13-8-19-15(17-13)16-12-7-6-10-5-4-9-2-1-3-11(12)14(9)10/h1-3,6-7H,4-5,8H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZWULPMKDYXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC4=NC(=O)CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC4=NC(=O)CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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